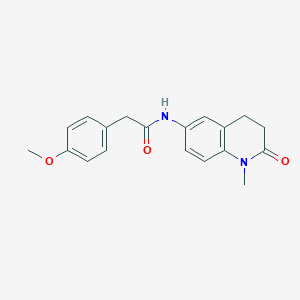

3-(Difluoromethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

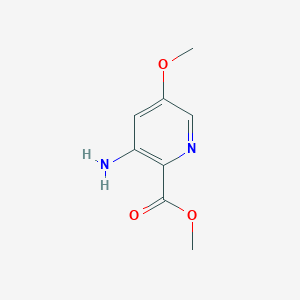

“3-(Difluoromethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 878804-93-4. It has a molecular weight of 144.12 and its linear formula is C6H6F2N2 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6F2N2/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H,(H2,9,10) .Physical and Chemical Properties Analysis

“this compound” is a solid compound. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Highly Regioselective Arylation

The palladium-catalyzed arylation process, which is based on C-H activation, leverages pyridine-containing directing groups for the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives, demonstrating the versatility of pyridine derivatives in facilitating selective chemical transformations (Zaitsev, Shabashov, & Daugulis, 2005).

Nucleophilic Nitrenoids in Cycloaddition

A study on the use of pyridinium N-(heteroaryl)aminides in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition provides an efficient pathway to imidazo-fused heteroaromatics, showcasing the potential of pyridine derivatives in facilitating complex organic syntheses (Garzón & Davies, 2014).

Enantioselective A(3) Reactions

Copper(I)/acid-thiourea catalyst combinations have been applied for asymmetric A(3) reactions involving pyrrolidine and related amines, leading to propargylamines with high enantiomeric excess, indicating the role of pyridine derivatives in asymmetric synthesis (Zhao & Seidel, 2015).

Selective C-H Fluorination

A method for the site-selective fluorination of a single carbon-hydrogen bond in pyridines using silver(II) fluoride demonstrates the strategic use of pyridine derivatives in introducing fluorine atoms into heterocyclic compounds, a valuable modification in pharmaceutical research (Fier & Hartwig, 2013).

Difluoromethylthiolation

The development of N-difluoromethylthiophthalimide as an electrophilic difluoromethylthiolating reagent that facilitates the difluoromethylthiolation of a wide range of nucleophiles, including amines, underscores the role of pyridine derivatives in introducing fluorine-containing functional groups under mild conditions (Zhu, Gu, Lu, & Shen, 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280, which advises wearing protective gloves, protective clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

3-(difluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDIJFDISUBYSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2667764.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2667766.png)

![1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B2667770.png)

![Tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2667771.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2667777.png)

![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2667780.png)